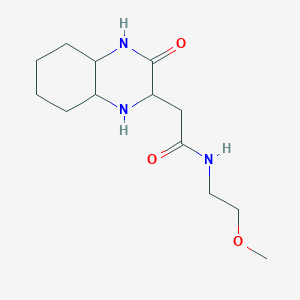
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Overview
Description
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as MEODQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MEODQ is a derivative of the quinoxaline ring system, which has been shown to possess a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical And Physiological Effects
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been found to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in neuronal damage in neurodegenerative diseases. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has some limitations as well. Its low solubility in water makes it difficult to administer in animal models, and its potential toxicity requires careful dosage and administration.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide needs to be elucidated to fully understand its therapeutic potential. Finally, the development of new synthesis methods and modifications of existing methods may lead to improved yields and purity of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide.
In conclusion, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is an interesting compound that warrants further investigation for its potential use in the treatment of various diseases.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been studied extensively for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOPHOHVBKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



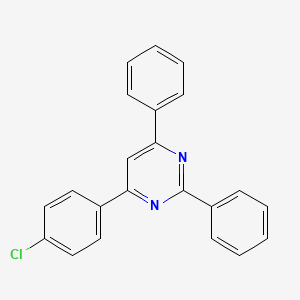
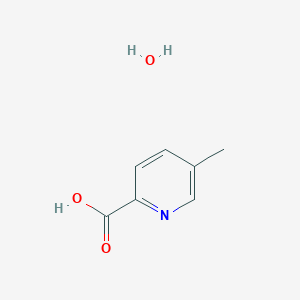
![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)
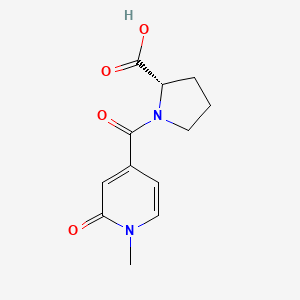
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)

![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)

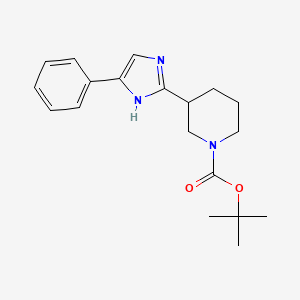

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
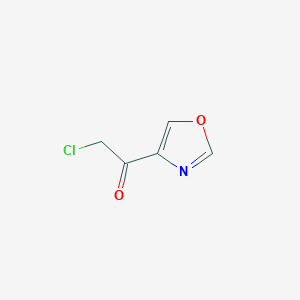
![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)